2-chloro-N-methyl-N-(propan-2-yl)propanamide
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Overview
Description
2-chloro-N-methyl-N-(propan-2-yl)propanamide is an organic compound with the molecular formula C7H14ClNO It is a chlorinated amide, characterized by the presence of a chlorine atom attached to the carbonyl carbon, and a methyl and isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(propan-2-yl)propanamide typically involves the chlorination of N-methyl-N-(propan-2-yl)propanamide. One common method is to react N-methyl-N-(propan-2-yl)propanamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new amide derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Hydrolysis: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Formation of new amide derivatives with different substituents.
Reduction: Formation of the corresponding alcohol.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-methyl-N-(propan-2-yl)propanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It may also be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(propan-2-yl)propanamide depends on its specific application In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways The chlorine atom and the amide functional group play a crucial role in its reactivity and binding affinity to molecular targets
Comparison with Similar Compounds
2-chloro-N-methyl-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-methylpropanamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.
N-methyl-N-(propan-2-yl)propanamide:
2-chloro-N-ethyl-N-(propan-2-yl)propanamide: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
The presence of the chlorine atom and the specific arrangement of substituents in this compound make it unique and valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)9(4)7(10)6(3)8/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVGRBNPPWUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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